Z-Gly-OMe

Description

The exact mass of the compound Methyl N-benzyloxycarbonylglycinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(phenylmethoxycarbonylamino)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)7-12-11(14)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYBBBYFLOPVOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153181 |

Source

|

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-53-9 |

Source

|

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1212-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-benzyloxycarbonylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL N-BENZYLOXYCARBONYLGLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJN4H3C4H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Z-Gly-OMe chemical properties and structure

An In-Depth Technical Guide to Z-Gly-OMe: Chemical Properties, Structure, and Applications

Introduction

N-α-benzyloxycarbonyl-glycine methyl ester, commonly abbreviated as this compound, is a pivotal N-protected amino acid ester in the field of synthetic organic and medicinal chemistry. It serves as a fundamental building block in solution-phase peptide synthesis, where the benzyloxycarbonyl (Z or Cbz) group provides robust, yet selectively cleavable, protection for the amino terminus.[1][2] Its simple, non-chiral glycine backbone and well-defined chemical properties also make it an ideal model substrate for studying enzyme kinetics and developing novel therapeutic agents.[1][3] This guide provides a comprehensive overview of the core chemical properties, molecular structure, spectroscopic signature, synthesis, and key applications of this compound for researchers and drug development professionals.

Chemical Properties and Identifiers

The fundamental physicochemical properties of this compound are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and sourcing.

| Property | Value | Source |

| IUPAC Name | Methyl 2-((benzyloxy)carbonylamino)acetate | [1] |

| Synonyms | This compound, Cbthis compound | [1][4] |

| CAS Number | 1212-53-9 | [1][4] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.22 g/mol | [1] |

| Appearance | White powder or light yellowish oil | [1][2] |

| Melting Point | 118-122 °C (for the related Z-Gly-OH) | [2] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | Store at 2-8 °C | [1] |

Molecular Structure and Conformation

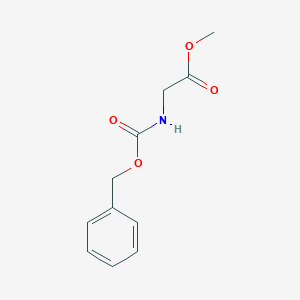

This compound's structure is defined by three key functional groups:

-

The Glycine Backbone: As the simplest amino acid, glycine provides a non-chiral, flexible scaffold.

-

The N-terminal Protecting Group (Z-group): The benzyloxycarbonyl group is a urethane-type protecting group. It is stable to a wide range of reaction conditions, including those used for peptide coupling, but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid).[5] This stability and selective removal are cornerstones of its utility in multi-step peptide synthesis.

-

The C-terminal Protecting Group (Methyl Ester): The methyl ester protects the carboxylic acid, preventing it from participating in unwanted side reactions during the coupling of the next amino acid in a peptide sequence.

Caption: 2D structure of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for verifying the structure and purity of this compound. The expected data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are outlined below.[6][7][8]

| Technique | Expected Signals / Peaks | Interpretation |

| ¹H NMR | ~7.35 ppm (m, 5H)~5.10 ppm (s, 2H)~5.50 ppm (t, 1H)~3.95 ppm (d, 2H)~3.70 ppm (s, 3H) | Aromatic protons of the phenyl ring.Methylene protons (-CH₂-) of the benzyl group.Amide proton (-NH-).Alpha-methylene protons (-CH₂-) of the glycine residue.Methyl protons (-OCH₃) of the ester. |

| ¹³C NMR | ~170 ppm~156 ppm~136 ppm~128 ppm (multiple)~67 ppm~52 ppm~43 ppm | Ester carbonyl carbon.Urethane carbonyl carbon.Quaternary aromatic carbon.Aromatic carbons.Benzyl methylene carbon.Ester methoxy carbon.Glycine alpha-carbon. |

| IR (cm⁻¹) | ~3350-3400 cm⁻¹~3000-3100 cm⁻¹~2850-2950 cm⁻¹~1740-1760 cm⁻¹~1690-1710 cm⁻¹ | N-H stretch (urethane).Aromatic C-H stretch.Aliphatic C-H stretch.C=O stretch (ester carbonyl).C=O stretch (urethane carbonyl). |

Synthesis of this compound

The synthesis of this compound is typically achieved via the N-protection of glycine methyl ester. The following protocol describes a standard, reliable method based on the Schotten-Baumann reaction conditions, analogous to the synthesis of other N-protected amino acid esters.[9][10]

Experimental Protocol

Objective: To synthesize this compound from Glycine Methyl Ester Hydrochloride.

Materials:

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl or Z-Cl) (1.05 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: Suspend glycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The TEA neutralizes the hydrochloride salt and serves as a base for the subsequent reaction.

-

Acylation: While maintaining the temperature at 0 °C, add benzyl chloroformate (1.05 eq) dropwise to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The reaction involves the nucleophilic attack of the free amino group of glycine methyl ester on the electrophilic carbonyl carbon of benzyl chloroformate.

-

Workup - Acid Wash: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer with 1 M HCl (2x) to remove excess triethylamine and its hydrochloride salt.

-

Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2x) to remove any unreacted benzyl chloroformate and potential acidic byproducts.

-

Workup - Brine Wash: Wash the organic layer with brine (1x) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often a light yellowish oil or solid, can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary to yield pure this compound.[11]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile reagent with significant applications in peptide chemistry and enzymology.

Building Block in Peptide Synthesis

The primary application of this compound is as a starting material in solution-phase peptide synthesis.[1][2] Glycine is a common residue in peptides, often providing flexibility to the peptide backbone.[12][13] By using this compound, a dipeptide can be formed by first deprotecting the methyl ester (saponification) to reveal the free carboxylate (Z-Gly-OH), which can then be coupled to another amino acid ester using a coupling reagent.[14] This step-wise elongation is a classical and powerful method for constructing well-defined peptide sequences.

Substrate for Enzyme Kinetics

Simple, protected amino acid esters like this compound are valuable tools for studying the activity and specificity of enzymes, particularly proteases and esterases.[15][16] The hydrolysis of the methyl ester can be monitored to assay esterase activity, while cleavage of the amide bond (after incorporation into a larger peptide) can be used to study protease activity. Its well-defined structure allows researchers to probe the fundamental interactions within an enzyme's active site without complications from bulky or reactive side chains.[17] The rate of hydrolysis can be quantified using techniques like HPLC or mass spectrometry to determine key kinetic parameters such as Kₘ and Vₘₐₓ.[15]

Conclusion

This compound remains an indispensable tool in the chemist's arsenal. Its robust N-terminal protecting group, combined with the simplicity of the glycine scaffold, provides a reliable and versatile building block for the synthesis of complex peptides. Furthermore, its utility as a model substrate in biochemical assays underscores its importance in fundamental enzyme research and drug discovery. The well-established protocols for its synthesis and its predictable reactivity ensure its continued relevance in both academic and industrial research settings.

References

-

PubChem. Z-Glu-Gly-OH. National Center for Biotechnology Information. [Link]

-

ResearchGate. Comparison of the Yield and Racemization of Z-Gly-Phe-Val-OMe... [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]

-

Organic Syntheses. N-(BENZYLOXYCARBONYL)-L-VINYLGLYCINE METHYL ESTER. [Link]

-

ResearchGate. Kinetic study of the coupling reaction (synthesis of ZGly-MPBrGOMe in...). [Link]

-

National Center for Biotechnology Information. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

-

ResearchGate. (PDF) N-(Benzyloxycarbonyl)-L-vinylglycike Methyl Ester from L-Methionine Methyl Ester Hydrochloride. [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]

-

AAPPTec. Planning a Peptide Synthesis. [Link]

-

National Center for Biotechnology Information. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. [Link]

-

PubChem. Glycine methyl ester. National Center for Biotechnology Information. [Link]

-

ACS Publications. Peptide-Based Supramolecular Systems Chemistry. [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

YouTube. How Is Glycine Synthesized? - Chemistry For Everyone. [Link]

-

MDPI. Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life. [Link]

-

SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]

-

National Center for Biotechnology Information. Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

- Google Patents. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

-

Organic Syntheses. BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER. [Link]

-

National Center for Biotechnology Information. Methods of Measuring Enzyme Activity Ex vivo and In vivo. [Link]

-

Wikipedia. Drug metabolism. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Z-Gly-OH 99 1138-80-3 [sigmaaldrich.com]

- 3. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1212-53-9 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Stereoselective synthesis of Gly-Gly-type (E)-methylalkene and (Z)-chloroalkene dipeptide isosteres and their application to 14-mer RGG peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Foundational Role of Z-Gly-OMe in Peptide Chemistry

An In-Depth Technical Guide to the Synthesis of N-benzyloxycarbonylglycine Methyl Ester

N-benzyloxycarbonylglycine methyl ester, commonly abbreviated as Z-Gly-OMe or Cbthis compound, represents a cornerstone building block in the art and science of peptide synthesis. Its utility stems from the strategic deployment of the benzyloxycarbonyl (Cbz or Z) group, a urethane-type protecting group that shields the nucleophilic amino terminus of glycine. This protection is paramount, as it prevents uncontrolled polymerization and directs reactivity towards the desired carboxyl terminus for peptide bond formation. The methyl ester, in turn, protects the C-terminus, allowing for a stepwise and controlled elongation of a peptide chain.

This guide provides not just a protocol, but a comprehensive exploration of the synthesis, from the underlying chemical principles to hands-on, field-proven methodologies for its preparation, purification, and characterization. We will delve into the causality behind experimental choices, offering insights that empower researchers to not only replicate the synthesis but to understand and troubleshoot it with confidence.

Part 1: Principles of the Synthesis - The Schotten-Baumann Reaction

The synthesis of N-benzyloxycarbonylglycine methyl ester is a classic example of the Schotten-Baumann reaction , a robust method for acylating amines or alcohols.[1][2][3] The reaction is typically performed under biphasic conditions (an organic solvent and water) in the presence of a base.

The Core Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine methyl ester attacks the electrophilic carbonyl carbon of benzyl chloroformate. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate is unstable. The electron pair from the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion, a good leaving group.

-

Deprotonation: The resulting product is a protonated amide (an amidic acid chloride derivative), which is positively charged. A base present in the reaction medium abstracts the proton from the nitrogen atom. This step is crucial as it neutralizes the product and also neutralizes the hydrochloric acid (HCl) byproduct formed from the expelled chloride and the abstracted proton. This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2][5]

The overall mechanism is depicted below.

Figure 1: Mechanism of the Schotten-Baumann reaction for this compound synthesis.

Part 2: Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. It begins with the necessary preparation of the glycine methyl ester hydrochloride starting material, a common practice in many laboratories to ensure quality and cost-effectiveness.

Materials and Equipment

| Reagent | M.W. ( g/mol ) | CAS No. | Hazards |

| Glycine | 75.07 | 56-40-6 | None |

| Methanol (Anhydrous) | 32.04 | 67-56-1 | Flammable, Toxic |

| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Corrosive, Lachrymator, Reacts with water |

| Glycine Methyl Ester Hydrochloride | 125.55 | 5680-79-5 | Irritant |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 501-53-1 | Corrosive, Toxic, Lachrymator[6][7][8] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Irritant |

| Diethyl Ether (Anhydrous) | 74.12 | 60-29-7 | Highly Flammable, Peroxide-former |

| Ethyl Acetate | 88.11 | 141-78-6 | Flammable, Irritant |

| Hexane | 86.18 | 110-54-3 | Flammable, Neurotoxin |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | None |

Equipment: Round-bottom flasks, magnetic stirrer with stir bars, reflux condenser, dropping funnel, ice-water bath, separatory funnel, rotary evaporator, Buchner funnel and flask, pH paper.

Step-by-Step Methodology

Figure 2: High-level experimental workflow for this compound synthesis.

Step A: Synthesis of Glycine Methyl Ester Hydrochloride

This step is based on established esterification procedures.[9][10]

-

Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Suspend glycine (15.0 g, 0.20 mol) in anhydrous methanol (250 mL).

-

Reaction: Cool the flask in an ice-water bath. Slowly add thionyl chloride (16.0 mL, 0.22 mol) dropwise via a dropping funnel over 30 minutes. Causality: The slow, cooled addition is critical to control the highly exothermic reaction and prevent the formation of byproducts. Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solid glycine will gradually dissolve.

-

Isolation: Cool the solution to room temperature and then concentrate it to dryness using a rotary evaporator. The resulting white solid is glycine methyl ester hydrochloride. It can be used in the next step without further purification. The yield is typically quantitative.

Step B: N-Benzyloxycarbonylation (The Schotten-Baumann Reaction)

This procedure is adapted from a robust method for N-protection.[9]

-

Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude glycine methyl ester hydrochloride (0.20 mol) in water (250 mL).

-

Base Addition: Add potassium carbonate (69.1 g, 0.50 mol, 2.5 eq.) in portions. Causality: The first equivalent of base neutralizes the hydrochloride salt, liberating the free amine. The remaining base is essential to neutralize the HCl produced during the acylation. A carbonate base is preferred over hydroxide to minimize the risk of hydrolyzing the methyl ester product or the benzyl chloroformate reagent.

-

Acylation: Cool the vigorously stirred solution to 0-5 °C in an ice-salt bath. Add benzyl chloroformate (34.1 g, 0.20 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Completion: After the addition, remove the cooling bath and allow the mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting amine is consumed.

Step C: Workup and Extraction

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 150 mL). Causality: The desired product, this compound, is organic-soluble and will move into the ether phase, while inorganic salts (KCl, KHCO₃) remain in the aqueous layer.

-

Washing: Combine the organic layers and wash them sequentially with 1 M HCl (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL). The acid wash removes any unreacted amine, while the brine wash helps to break emulsions and begin the drying process.

-

Drying and Concentration: Dry the ether solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness using a rotary evaporator. The crude product is typically obtained as a colorless to pale yellow oil or a low-melting solid.

Step D: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude product in a minimal amount of warm ethyl acetate.

-

Crystallization: Slowly add hexane with swirling until the solution becomes cloudy. Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally place it in an ice bath or refrigerator for several hours to complete crystallization.

-

Isolation: Collect the white, crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethyl acetate/hexane (1:3) and dry them under vacuum.

Part 3: Characterization and Expected Results

A successfully synthesized and purified product should conform to the following physical and spectroscopic data.

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol [11] |

| Melting Point | 22–26 °C[11] (Note: May be a low-melting solid at room temperature) |

| Yield | 85–95% (Typical) |

Spectroscopic Data

| Technique | Expected Data (Solvent: CDCl₃) |

| ¹H NMR | δ 7.30-7.40 (m, 5H, Ar-H ), 5.40 (br s, 1H, NH ), 5.15 (s, 2H, -CH ₂-Ph), 3.95 (d, 2H, α-CH ₂), 3.75 (s, 3H, -OCH ₃) ppm.[9] |

| ¹³C NMR | δ 170.5 (Ester C=O), 156.5 (Carbamate C=O), 136.0 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 128.0 (Ar-CH), 67.2 (-C H₂-Ph), 52.4 (-OC H₃), 42.8 (α-C H₂) ppm.[12] |

| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch), ~1750 cm⁻¹ (Ester C=O stretch), ~1710 cm⁻¹ (Carbamate C=O stretch), ~1530 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch), ~700-750 cm⁻¹ (Aromatic C-H bend). |

Part 4: Troubleshooting Guide

Even robust protocols can encounter issues. This section provides a logical framework for diagnosing and solving common problems.

Figure 3: A decision tree for troubleshooting the synthesis of this compound.

Part 5: Safety and Handling

Chemical synthesis requires rigorous adherence to safety protocols.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic upon inhalation, and a potent lachrymator (causes tearing).[6][7][8][13] It must be handled exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. It reacts with water and moisture, so ensure all glassware is dry and handle it under an inert atmosphere if possible.

-

Thionyl Chloride: This is also highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). All operations must be performed in a fume hood.

-

Solvents: Methanol is toxic, and diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when handling ether.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

- CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google P

-

methyl N-benzyloxycarbonylglycinate | C11H13NO4 | CID 71033 - PubChem. [Link]

-

n-(benzyloxycarbonyl)-l-vinylglycine methyl ester - Organic Syntheses Procedure. [Link]

- A kind of preparation method of high-purity glycine ester hydrochloride - Google P

-

benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester - Organic Syntheses Procedure. [Link]

-

PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE - Organic Syntheses Procedure. [Link]

-

(PDF) N-(Benzyloxycarbonyl)-L-vinylglycike Methyl Ester from L-Methionine Methyl Ester Hydrochloride - ResearchGate. [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. [Link]

-

Methyl N-benzyloxycarbonylglycinate - LookChem. [Link]

- Process for the synthesis of peptides - Google P

-

Schotten–Baumann reaction - Wikipedia. [Link]

-

A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. [Link]

-

In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g - Canadian Science Publishing. [Link]

-

Safety Data Sheet: Benzyl chloroformate - Chemos GmbH&Co.KG. [Link]

-

Schotten-Baumann Reaction and its Mechanism - YouTube. [Link]

-

Common Name: BENZYL CHLOROFORMATE - NJ.gov. [Link]

-

Schotten Baumann Reaction - BYJU'S. [Link]

-

Schotten-Baumann Reaction - J&K Scientific LLC. [Link]

- Schotten-Baumann Reaction - Name Reactions in Organic Synthesis.

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. youtube.com [youtube.com]

- 6. chemos.de [chemos.de]

- 7. nj.gov [nj.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 11. N-Benzyloxycarbonylglycine methyl ester, 98% | Fisher Scientific [fishersci.ca]

- 12. methyl N-benzyloxycarbonylglycinate | C11H13NO4 | CID 71033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Introduction: The Role of Z-Gly-OMe in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of Z-Gly-OMe

N-α-Carbobenzyloxy-glycine methyl ester, commonly abbreviated as this compound, is a pivotal derivative of the simplest amino acid, glycine.[1] Its structure features two key modifications to the parent glycine molecule: the N-terminus is protected by a carbobenzyloxy (Z or Cbz) group, and the C-terminus is esterified with a methyl group. This dual-modification makes this compound an essential building block in synthetic organic chemistry, particularly in the meticulous, stepwise construction of peptides.[2] The Z-group provides robust protection against undesired N-terminal reactions under various coupling conditions, yet it can be cleanly removed via catalytic hydrogenation. The methyl ester at the C-terminus offers temporary protection and influences the compound's overall physical characteristics, distinguishing it from its carboxylic acid precursor, Z-Gly-OH.

This guide provides a detailed examination of the core physical properties of this compound, focusing on its appearance and solubility profile. For drug development professionals and researchers, a thorough understanding of these properties is fundamental for optimizing reaction conditions, designing purification strategies, and formulating downstream applications.

Part 1: Physical Appearance

The physical state and appearance of a reagent are its most immediate and fundamental properties, offering initial clues to its purity and identity.

This compound is typically supplied and handled as a light yellowish oil .[2] This contrasts with its corresponding carboxylic acid, Z-Gly-OH (N-Benzyloxycarbonylglycine), which is a white or beige crystalline powder.[3] The lower melting point, resulting in a liquid state at room temperature, is a direct consequence of the C-terminal methyl esterification. The ester group disrupts the strong intermolecular hydrogen bonding network that is present in the crystalline lattice of the carboxylic acid, thereby lowering the energy required to transition from a solid to a liquid phase.

Part 2: Solubility Profile of this compound

Rationale for Using Z-Gly-OH as a Predictive Model

The solubility behavior of this compound is expected to closely mirror that of Z-Gly-OH across a range of organic solvents. Both molecules share the same large, nonpolar carbobenzyloxy group and the polar glycine backbone, which are the primary drivers of solvent interaction. The key difference is the terminal functional group: a methyl ester (-OMe) versus a carboxylic acid (-OH).

-

Polarity: The methyl ester is less polar than the carboxylic acid and is a hydrogen bond acceptor but not a donor. The carboxylic acid is a strong hydrogen bond donor and acceptor.

-

Expected Impact: This difference suggests that this compound will exhibit slightly lower solubility in highly polar, protic solvents (like water and methanol) compared to Z-Gly-OH, but potentially enhanced solubility in solvents of moderate to low polarity (like dichloromethane and ethyl acetate).

The trends observed for Z-Gly-OH, therefore, provide an authoritative and scientifically grounded framework for predicting the solubility of this compound.

Quantitative Solubility Data for N-Carbobenzyloxyglycine (Z-Gly-OH)

The mole fraction solubility of Z-Gly-OH was experimentally determined in 14 different pure solvents at temperatures ranging from 283.15 K (10°C) to 323.15 K (50°C) using a static gravimetric method.[4][5] The results consistently show that solubility increases with temperature, a positive dissolution enthalpy that is typical for most solid-liquid systems.

The data reveals a clear hierarchy of solvent efficacy[4][5]:

-

Alcohols: Methanol > Ethanol > i-Propanol > n-Propanol > n-Butanol

-

Other Organic Solvents: Acetone > 2-Butanone > Methyl Acetate > Ethyl Acetate > Acetonitrile > Dichloromethane

-

Water: The compound is least soluble in water.

This order is governed by a combination of factors including solvent polarity, hydrogen bonding capacity, and cohesive energy density.[4] Protic solvents like methanol and ethanol are highly effective due to their ability to form strong hydrogen bonds with the solute's carboxyl and amide groups. The high solubility in acetone is also notable, attributed to strong dipole-dipole interactions.

Table 1: Mole Fraction Solubility (x₁) of N-Carbobenzyloxyglycine (Z-Gly-OH) in Select Solvents Data extracted from the Journal of Chemical & Engineering Data.[4][5]

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate | Dichloromethane | Water (x₁ × 10³) |

| 283.15 | 0.2033 | 0.1292 | 0.1986 | 0.0531 | 0.0079 | 0.113 |

| 293.15 | 0.2476 | 0.1581 | 0.2443 | 0.0682 | 0.0108 | 0.145 |

| 303.15 | 0.2991 | 0.1923 | 0.2974 | 0.0869 | 0.0146 | 0.185 |

| 313.15 | 0.3582 | 0.2325 | 0.3576 | 0.1101 | 0.0196 | 0.235 |

| 323.15 | 0.4253 | 0.2794 | 0.4252 | 0.1384 | 0.0263 | 0.298 |

Part 3: Experimental Protocol for Solubility Determination

To ensure scientific trustworthiness, the methodology used to acquire solubility data must be robust and reproducible. The static gravimetric method is a gold standard for this purpose.[5]

Step-by-Step Methodology: Static Gravimetric Method

-

Preparation: An excess amount of the solute (e.g., this compound) is added to a known mass of the selected solvent in a sealed, jacketed glass vessel.

-

Equilibration: The vessel is maintained at a constant temperature (e.g., 298.15 K) using a circulating water bath. The mixture is continuously agitated with a magnetic stirrer for a sufficient duration (typically >12 hours) to ensure that solid-liquid equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, stirring is stopped, and the suspension is allowed to settle for several hours (typically >6 hours) to allow the undissolved solid to precipitate completely.

-

Sampling: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 μm PTFE) to prevent the transfer of any solid particles.

-

Gravimetric Analysis: The withdrawn sample is immediately weighed in a pre-weighed container (e.g., a petri dish). The container is then placed in a vacuum oven at a moderate temperature (e.g., 313.15 K) until the solvent has completely evaporated and a constant mass of the dried solute is achieved.

-

Calculation: The masses of the solute and the solvent in the saturated sample are determined. The mole fraction solubility (x₁) is then calculated using the following equation: x₁ = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)] Where:

-

m₁ and M₁ are the mass and molar mass of the solute.

-

m₂ and M₂ are the mass and molar mass of the solvent.

-

Workflow Visualization

The following diagram illustrates the key stages of the static gravimetric method for determining solubility.

Caption: A flowchart of the static gravimetric method.

Conclusion

This compound is a key reagent in synthetic chemistry, presenting as a light yellowish oil. Its solubility is crucial for its application in research and development. While direct quantitative solubility data for this compound is sparse, a robust predictive understanding can be achieved by analyzing the extensive experimental data available for its precursor, Z-Gly-OH. This analysis indicates that this compound is likely highly soluble in polar organic solvents like methanol and acetone, moderately soluble in esters and chlorinated solvents, and poorly soluble in water, with solubility in all systems increasing with temperature. The detailed experimental protocol provided serves as a self-validating system for researchers aiming to quantify these properties with high precision in their own laboratories.

References

-

PubChem. (n.d.). Benzyloxycarbonylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, P., et al. (2021). Solubility Behavior of N-Carbobenzyloxyglycine in 14 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(9), 3415–3424. Retrieved from [Link]

-

American Chemical Society. (2021). Solubility Behavior of N-Carbobenzyloxyglycine in 14 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Retrieved from [Link]

-

PubChem. (n.d.). methyl N-benzyloxycarbonylglycinate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Z-Gly-OMe: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-glycine methyl ester (Z-Gly-OMe), a pivotal building block in modern peptide synthesis and drug discovery. The document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers an in-depth analysis of its characterization through advanced spectroscopic techniques. Furthermore, this guide elucidates the mechanistic role of the benzyloxycarbonyl (Z) protecting group and the strategic applications of this compound in the construction of complex peptide architectures. This resource is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development, offering both foundational knowledge and practical insights to leverage this versatile reagent effectively.

Introduction: The Strategic Importance of this compound in Peptide Chemistry

Peptide-based therapeutics represent a rapidly expanding class of pharmaceuticals, owing to their high specificity, potency, and favorable safety profiles. The synthesis of these complex biomolecules relies on the precise and sequential assembly of amino acid building blocks. A cornerstone of this endeavor is the strategic use of protecting groups to temporarily mask reactive functional groups, thereby preventing unwanted side reactions and ensuring the fidelity of the peptide sequence.

Among the arsenal of protecting groups, the benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a stalwart in solution-phase peptide synthesis. Its stability under a range of reaction conditions, coupled with its facile removal via catalytic hydrogenation, renders it an invaluable tool for the synthetic chemist. This compound, the N-protected methyl ester of glycine, embodies the utility of this strategy. It serves as a fundamental starting material for the incorporation of a glycine residue at the C-terminus of a peptide or as an intermediate in the synthesis of more complex di- and tripeptides. This guide aims to provide a thorough technical understanding of this compound, from its synthesis to its application, empowering researchers to confidently utilize this critical reagent in their synthetic campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Synonyms | N-α-Benzyloxycarbonyl-glycine methyl ester, this compound, Cbthis compound, Methyl 2-(phenylmethoxycarbonylamino)acetate | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₄ | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 1212-53-9 | [1][2] |

| Appearance | Light yellowish oil | [1] |

| Purity | Typically ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 2-8 °C in a tightly sealed container, protected from light and moisture. | [1] |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is a well-established procedure that involves the N-protection of glycine methyl ester. The following protocol is a robust and reproducible method for the preparation of high-purity this compound.

Causality of Experimental Choices

The selection of reagents and conditions in this protocol is deliberate and based on established principles of organic chemistry. Glycine methyl ester hydrochloride is used as the starting material as the esterification of glycine is typically performed under acidic conditions, yielding the hydrochloride salt. The use of a biphasic system (diethyl ether and water) facilitates the reaction and subsequent purification by allowing for easy separation of the organic product from aqueous by-products and unreacted starting materials. Potassium bicarbonate is chosen as the base to neutralize the hydrochloride salt and the HCl generated during the reaction. Its mild basicity is sufficient to deprotonate the amine without promoting significant hydrolysis of the methyl ester. Benzyl chloroformate is the classic reagent for the introduction of the Z-group.

Step-by-Step Synthesis Protocol

Materials:

-

Glycine methyl ester hydrochloride

-

Potassium bicarbonate (KHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

0.01 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 3-L three-necked Morton flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine glycine methyl ester hydrochloride (0.56 mol), potassium bicarbonate (2.82 mol), 750 mL of water, and 750 mL of diethyl ether.

-

Cooling: Cool the biphasic mixture to 0°C using an ice bath with constant stirring.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (0.62 mol) dropwise to the vigorously stirred mixture over a period of 1 hour, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 5 hours.

-

Quenching: To quench any unreacted benzyl chloroformate, add glycine (0.11 mol) to the reaction mixture and continue stirring for an additional 18 hours at room temperature.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two 200 mL portions of diethyl ether.

-

Combine all organic layers.

-

Wash the combined organic phase sequentially with two 500 mL portions of 0.01 M HCl, two 500 mL portions of water, and finally with 500 mL of saturated brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield this compound as a light yellowish oil.

Caption: Workflow for the synthesis of this compound.

Purification of this compound

While the workup procedure removes the majority of impurities, for applications requiring very high purity, further purification may be necessary.

Column Chromatography

For the removal of minor non-polar impurities, column chromatography on silica gel is an effective method.

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).

-

Column Packing: Pack a glass column with the silica gel slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Although this compound is an oil at room temperature, it can sometimes be induced to crystallize, particularly if trace impurities that inhibit crystallization are removed by chromatography. If a solid is obtained, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can provide highly pure material.

Spectroscopic Characterization of this compound

Unequivocal characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides distinct signals for each type of proton in the molecule.

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5 protons, corresponding to the phenyl ring of the benzyloxycarbonyl group.

-

Benzyl Protons (CH₂-Ph): A singlet at approximately δ 5.15 ppm, integrating to 2 protons, corresponding to the benzylic methylene group.

-

Amide Proton (NH): A broad singlet or triplet (due to coupling with the adjacent CH₂) around δ 5.20-5.40 ppm, integrating to 1 proton. The chemical shift of this proton can be concentration and solvent dependent.

-

Glycine Methylene Protons (CH₂): A doublet at approximately δ 3.95-4.05 ppm, integrating to 2 protons, coupled to the amide proton.

-

Methyl Ester Protons (OCH₃): A sharp singlet at approximately δ 3.75 ppm, integrating to 3 protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework.

-

Carbonyl Carbon (Ester, C=O): A signal around δ 170-171 ppm.

-

Carbonyl Carbon (Carbamate, C=O): A signal around δ 156-157 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 127-136 ppm.

-

Benzyl Carbon (CH₂-Ph): A signal around δ 67 ppm.

-

Methyl Ester Carbon (OCH₃): A signal around δ 52 ppm.

-

Glycine Methylene Carbon (CH₂): A signal around δ 42-43 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1740-1760 cm⁻¹.

-

C=O Stretch (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester and Carbamate): Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak would be observed at m/z = 223.

-

Fragmentation Pattern: Common fragmentation patterns include the loss of the methoxy group (-OCH₃, m/z = 192), the carbomethoxy group (-COOCH₃, m/z = 164), the benzyl group (-CH₂Ph, m/z = 132), and the benzyloxy group (-OCH₂Ph, m/z = 116). The tropylium ion (C₇H₇⁺) at m/z = 91 is a characteristic fragment for compounds containing a benzyl group.

Caption: Spectroscopic workflow for the characterization of this compound.

Applications in Peptide Synthesis

This compound is a versatile building block in peptide synthesis, primarily in solution-phase methodologies.

Dipeptide Synthesis

A primary application of this compound is in the synthesis of dipeptides where glycine is the C-terminal residue. This involves the saponification of the methyl ester to the free carboxylic acid (Z-Gly-OH), followed by coupling with the desired amino acid methyl ester using a suitable coupling reagent.

Example: Synthesis of Z-Gly-Ala-OMe

-

Saponification of this compound: this compound is hydrolyzed using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol or THF to yield Z-Gly-OH.

-

Coupling Reaction: Z-Gly-OH is then coupled with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt.

Role in Fragment Condensation

In the synthesis of longer peptides, Z-protected di- or tripeptides containing a C-terminal glycine can be synthesized and then used in fragment condensation strategies. The Z-group's stability allows for the deprotection of the C-terminal ester and subsequent coupling with another peptide fragment.

Safety and Handling

While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound remains a cornerstone in the edifice of peptide chemistry. Its straightforward synthesis, well-defined physicochemical properties, and versatile applications make it an indispensable tool for researchers engaged in the construction of peptides and peptidomimetics. A thorough understanding of its synthesis, purification, and characterization, as detailed in this guide, is fundamental to its successful and efficient utilization in the laboratory. The principles and protocols outlined herein provide a solid foundation for both novice and experienced scientists to confidently employ this compound in their pursuit of novel therapeutic agents and a deeper understanding of biological processes.

References

-

Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. [Link]

-

Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: a focus on the total synthesis of lyngbyabellin A. Chemical reviews, 97(6), 2243-2266. [Link]

Sources

Introduction: The Foundational Role of Z-Gly-OMe in Peptide Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of Z-Gly-OMe

N-benzyloxycarbonyl-glycine methyl ester, commonly abbreviated as this compound, is a cornerstone building block in the field of peptide chemistry and pharmaceutical development.[1] As a derivative of the simplest amino acid, glycine, it features two critical modifications: a benzyloxycarbonyl (Z or Cbz) group protecting the N-terminus and a methyl ester (OMe) group protecting the C-terminus. This dual-protection strategy prevents unwanted self-polymerization and side reactions, allowing for precise, stepwise construction of complex peptide chains.[2][3][4]

The chemical integrity and purity of this compound are paramount for the successful synthesis of high-quality peptides. Any impurities or structural deviations in this starting material can propagate through the synthetic sequence, leading to challenging purification processes and compromised final product efficacy. Therefore, a robust and multi-faceted analytical approach is essential for its characterization.

This guide provides a comprehensive overview of the core spectroscopic techniques used to verify the structure and purity of this compound. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein serve as a benchmark for researchers, quality control scientists, and professionals in drug development.

Key Compound Identifiers:

-

Chemical Name: N-benzyloxycarbonyl-glycine methyl ester

-

Synonyms: this compound, Cbthis compound[1]

Molecular Structure and Spectroscopic Correlation

Understanding the molecular architecture of this compound is the first step in interpreting its spectroscopic data. The structure contains several distinct functional groups, each with a unique spectroscopic signature.

Caption: Molecular structure of this compound highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shift of labile protons like the N-H proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 128 or more) is required.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.35 | Multiplet | 5H | Aromatic (C₆H ₅) | Protons on the phenyl ring are in a characteristic aromatic region. |

| ~5.30 | Broad Triplet | 1H | Amide NH | The N-H proton is coupled to the adjacent α-CH₂ group. Its chemical shift is variable and depends on solvent/concentration. |

| ~5.12 | Singlet | 2H | Benzylic CH ₂ | These protons are adjacent to an oxygen and the phenyl ring, causing a significant downfield shift. No adjacent protons lead to a singlet. |

| ~3.98 | Doublet | 2H | Glycine α-CH ₂ | These protons are coupled to the amide N-H, resulting in a doublet. They are deshielded by the adjacent N and C=O groups. |

| ~3.73 | Singlet | 3H | Methyl Ester CH ₃ | Protons of the methyl group are deshielded by the adjacent ester oxygen. No adjacent protons result in a singlet. |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule. The chemical shifts are highly sensitive to the functional group and electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~170.5 | Ester Carbonyl (C =O) | The ester carbonyl carbon is highly deshielded and appears far downfield. |

| ~156.4 | Urethane Carbonyl (C =O) | The urethane (carbamate) carbonyl is also significantly deshielded, appearing slightly upfield from the ester carbonyl. |

| ~136.2 | Aromatic C (quaternary) | The ipso-carbon of the phenyl ring attached to the benzylic CH₂ group. |

| ~128.6, ~128.2, ~128.0 | Aromatic CH (C H) | Chemical shifts characteristic of the ortho, meta, and para carbons of the monosubstituted benzene ring. |

| ~67.1 | Benzylic C H₂ | The carbon is attached to an electronegative oxygen, shifting it downfield. |

| ~52.3 | Methyl Ester C H₃ | The methyl carbon of the ester group. |

| ~42.8 | Glycine α-C H₂ | The alpha-carbon of the glycine residue, situated between the nitrogen and the ester carbonyl. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Analysis

-

Sample Preparation: As this compound is an oil or low-melting solid, the spectrum can be conveniently acquired as a thin film (neat) between two salt plates (e.g., NaCl or KBr).[1][7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. The presence of key absorption bands confirms the integrity of the protecting groups and the amino acid backbone.[8][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Significance |

| ~3330 | N-H Stretch | Urethane (Amide) | Confirms the presence of the N-H bond in the urethane linkage. |

| ~3035 | Aromatic C-H Stretch | Benzene Ring | Indicates the C-H bonds of the aromatic Z-group. |

| ~2955 | Aliphatic C-H Stretch | CH₂, CH₃ | Corresponds to the methylene and methyl groups. |

| ~1750 | C=O Stretch (Ester) | Methyl Ester | A strong, sharp absorption characteristic of the ester carbonyl. |

| ~1715 | C=O Stretch (Urethane) | Benzyloxycarbonyl | A strong absorption for the urethane carbonyl, typically at a slightly lower frequency than the ester. |

| ~1530 | N-H Bend | Urethane (Amide II) | A characteristic band for secondary amides/urethanes. |

| ~1455, ~1498 | C=C Stretch | Benzene Ring | Absorptions confirming the aromatic ring structure. |

| ~1215 | C-O Stretch | Ester and Urethane | A strong, broad band resulting from C-O stretching in both functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. It is an indispensable tool for confirming molecular identity and assessing purity.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions with minimal fragmentation.

-

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight). Data is typically acquired in positive ion mode.

Data Interpretation: Molecular Ion and Fragmentation

The mass spectrum will show the mass-to-charge ratio (m/z) of the ions.

-

Molecular Ion: The molecular weight of this compound is 223.23 Da.[5][6] In ESI-MS, it is typically observed as protonated or sodiated adducts:

-

[M+H]⁺: m/z ≈ 224.1

-

[M+Na]⁺: m/z ≈ 246.1

-

-

Key Fragmentation Pathways: Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. The major fragments arise from the cleavage of the molecule's weakest bonds.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 1212-53-9 [chemicalbook.com]

- 6. methyl N-benzyloxycarbonylglycinate | C11H13NO4 | CID 71033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Benzyloxycarbonylglycine methyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

A Technical Guide to the Strategic Use of Methyl Ester Protection in Amino Acid Chemistry

Executive Summary: In the intricate fields of peptide synthesis and drug development, the selective masking and demasking of reactive functional groups is a foundational requirement. The carboxyl group of an amino acid, if left unprotected, can lead to undesirable side reactions, including polymerization and incorrect amide bond formation. This guide provides an in-depth technical analysis of the methyl ester as a protecting group for the carboxylic acid functionality of amino acids. We will explore the causality behind its selection, detail robust methodologies for its introduction and removal, and evaluate its strategic role within orthogonal protection schemes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this fundamental technique with a deeper understanding of its chemical principles and practical applications.

The Imperative for Carboxyl Group Protection in Amino Acid Chemistry

The dual functionality of amino acids—possessing both a nucleophilic amino group and an electrophilic carboxylic acid group—is central to their biological role but presents a significant challenge in chemical synthesis. To construct a peptide with a defined sequence, the reactivity of these groups must be precisely controlled.[1] Without protection, activating the carboxylic acid of one amino acid for coupling would lead to a chaotic mixture of products, including self-polymerization and the formation of incorrect peptide bonds.[2][3]

The solution is the strategic application of "protecting groups," temporary modifications that render a functional group inert to specific reaction conditions.[4] A successful synthesis hinges on an orthogonal protection strategy , where different protecting groups on the same molecule can be removed selectively by distinct chemical mechanisms without affecting the others.[3][5] For instance, a protecting group removed by acid should remain stable under the basic conditions used to remove another. It is within this strategic framework that the methyl ester finds its utility as a reliable protector of the C-terminus.

The Methyl Ester: A Strategic Choice for Carboxyl Protection

The carboxylic acid of an amino acid is commonly protected as an ester. While various esters, such as benzyl (Bn) and tert-butyl (tBu), are employed, the methyl ester (–OMe) remains a frequent choice due to its simplicity, high stability to acidic conditions, and well-documented protocols for its formation and cleavage.[1][6]

The primary distinction between these common ester protecting groups lies in their deprotection (cleavage) conditions, which dictates their role in an orthogonal scheme.

| Protecting Group | Structure | Common Cleavage Conditions | Orthogonal To |

| Methyl Ester | -COOCH₃ | Basic Hydrolysis (Saponification, e.g., NaOH/H₂O)[1] | Acid-labile groups (e.g., Boc, tBu ethers) |

| Benzyl Ester | -COOCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C); Strong Acid (HBr/AcOH)[1] | Base-labile groups (e.g., Fmoc) |

| tert-Butyl Ester | -COOC(CH₃)₃ | Moderate Acidolysis (e.g., Trifluoroacetic Acid, TFA)[5] | Base-labile groups (e.g., Fmoc); Hydrogenolysis |

The methyl ester's stability to acid makes it an excellent partner for the acid-labile tert-butyloxycarbonyl (Boc) group, a common N-terminal protectant.[5] This orthogonality allows for the selective deprotection of the N-terminus with acid to permit peptide chain elongation, while the C-terminal methyl ester remains intact.

Methodologies for Amino Acid Methyl Esterification

The conversion of a zwitterionic amino acid to its methyl ester hydrochloride salt is a crucial first step.[7] Several reliable methods exist, each with distinct advantages concerning reaction conditions, scalability, and convenience.

Fischer-Speier Esterification

This classical method involves heating an amino acid and a large excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl).[8][9] The reaction is an equilibrium process; therefore, to drive it to completion, a large excess of the alcohol is used, and the water produced is often removed.[10][11]

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[11]

Experimental Protocol: Fischer Esterification of D-Phenylglycine

-

Suspend 135 g of D-phenylglycine in 200 g of methanol in a suitable reaction vessel.[12]

-

Carefully add 107 g of concentrated sulfuric acid to the suspension while stirring.

-

Heat the mixture to reflux (approx. 73°C) and maintain for 2 hours.[12]

-

After cooling, concentrate the mixture under reduced pressure to remove excess methanol.

-

The resulting product is the D-phenylglycine methyl ester, typically isolated as its sulfate or hydrochloride salt after workup.

Thionyl Chloride (SOCl₂) Method

This is one of the most common and efficient methods for preparing amino acid methyl esters.[7] Thionyl chloride is added dropwise to cold methanol, reacting in situ to generate HCl and sulfur dioxide.[13][14] The amino acid is then added to this acidic methanol solution.

Causality: The reaction of SOCl₂ with methanol is highly exothermic and generates the necessary HCl catalyst directly in the reaction medium, avoiding the need to handle gaseous HCl.[15] Maintaining a low temperature during the initial addition of SOCl₂ is critical to control the reaction rate and prevent excessive gas evolution.[14]

Experimental Protocol: General Synthesis of Amino Acid Methyl Ester Hydrochloride

-

In a fume hood, cool 2.0 mL of absolute methanol in a dry test tube within an ice bath for 1-2 minutes.[14]

-

Using a syringe, cautiously add 0.52 mL of thionyl chloride dropwise to the cold methanol over approximately 5 minutes. The solution will warm and evolve gas (HCl, SO₂).[14]

-

After the addition is complete, add the amino acid (e.g., 0.210 g of L-Serine) to the mixture.

-

Allow the mixture to warm to room temperature for ~2 minutes, then gently heat to boiling for 10 minutes until all the solid has dissolved.[14]

-

Cool the reaction mixture in an ice bath and induce crystallization by adding a non-polar solvent like dry tert-butyl methyl ether (10 mL).

-

Collect the crystalline product (the amino acid methyl ester hydrochloride) by filtration.

Trimethylchlorosilane (TMSCl) Method

A milder and operationally simpler alternative utilizes trimethylchlorosilane (TMSCl) in methanol.[7] This method proceeds at room temperature and generally produces high yields of the desired ester hydrochloride salt with minimal risk of racemization.[7][16]

Causality: TMSCl reacts with methanol to generate HCl in situ, similar to the thionyl chloride method but under much milder conditions. The reaction avoids the harsh reagents and elevated temperatures of other methods, making it more convenient and compatible with a wider range of amino acids.[7]

Experimental Protocol: TMSCl-Mediated Esterification of Alanine

-

Place the amino acid (0.1 mol, e.g., 8.9 g of L-Alanine) in a round-bottom flask.[7]

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol, 21.7 g, 25.4 mL) to the amino acid and stir.[7]

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution at room temperature for 12-24 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).[7]

-

Once complete, remove the solvent and excess reagents on a rotary evaporator to yield the product, L-Alanine methyl ester hydrochloride.[7]

Yield Comparison for Representative Amino Acids:

| Amino Acid | Method | Yield (%) | Reference |

| Glycine | TMSCl/MeOH | 98 | [7] |

| L-Alanine | TMSCl/MeOH | 96 | [7] |

| L-Phenylalanine | TMSCl/MeOH | 98 | [7] |

| L-Glutamic Acid | TMSCl/MeOH | 94 (as dimethyl ester) | [7] |

| L-Tyrosine | H₂SO₄/MeOH (Thin Film) | ~40-50 | [17] |

Deprotection Strategies: Regenerating the Carboxyl Group

The removal of the methyl ester is as critical as its installation. The deprotection method must be efficient and, most importantly, orthogonal to other protecting groups present in the molecule.

Saponification: The Classical Approach

The standard method for cleaving a methyl ester is saponification—a base-catalyzed hydrolysis using an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1][6]

Causality: The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. An acidic workup is required to regenerate the free carboxylic acid.

Critical Consideration: Risk of Racemization A significant drawback of saponification is the risk of racemization at the α-carbon, particularly in N-acyl amino acid derivatives or peptides.[18] The basic conditions can facilitate the abstraction of the α-proton to form an enolate intermediate, which is achiral. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity. This risk is elevated for N-methylamino acids.[18]

Experimental Protocol: General Saponification

-

Dissolve the N-protected amino acid methyl ester in a suitable solvent mixture (e.g., methanol/water or THF/water).

-

Cool the solution in an ice bath.

-

Add 1.0-1.2 equivalents of 1 M aqueous NaOH dropwise while stirring.

-

Monitor the reaction by TLC until all the starting ester is consumed.

-

Neutralize the reaction mixture with 1 M HCl and extract the N-protected amino acid product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Strategic Implementation and Advanced Applications

The true value of the methyl ester is realized when it is integrated into a multi-step synthesis strategy.

Orthogonal Protection in Peptide Synthesis

The diagram below illustrates a classic orthogonal scheme in solution-phase peptide synthesis. The N-terminus is protected with an acid-labile Boc group, while the C-terminus is protected as a base-labile methyl ester. This allows for the iterative deprotection of the amine and coupling of the next amino acid without affecting the C-terminus until the final deprotection step.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. biosynth.com [biosynth.com]

- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pianetachimica.it [pianetachimica.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Stability and Storage of Z-Gly-OMe

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-α-Cbz-glycine methyl ester (Z-Gly-OMe) is a pivotal building block in synthetic peptide chemistry, valued for its stability and reactivity. Its integrity is paramount to the success of complex multi-step syntheses. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways—hydrolysis of the methyl ester and cleavage of the benzyloxycarbonyl (Cbz) protecting group. We will explore the mechanistic underpinnings of these degradation routes and delineate the optimal storage and handling conditions necessary to preserve the purity and integrity of this critical reagent. Furthermore, this guide furnishes a detailed protocol for conducting forced degradation studies and a framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its primary degradants, ensuring the reliability of its use in research and pharmaceutical development.

Introduction: The Significance of this compound in Synthetic Chemistry